molecular formula C11H13ClO4 B6357872 2-Chloro-4,5-dimethoxy-benzoic acid ethyl ester, 97% CAS No. 91427-57-5

2-Chloro-4,5-dimethoxy-benzoic acid ethyl ester, 97%

Cat. No. B6357872
CAS RN: 91427-57-5
M. Wt: 244.67 g/mol
InChI Key: ZPBRCEMWMQUPAR-UHFFFAOYSA-N
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Description

“2-Chloro-4,5-dimethoxy-benzoic acid ethyl ester” is a chemical compound that likely belongs to the class of organic compounds known as benzoic acid esters. These are ester derivatives of benzoic acid. The structure of the compound suggests that it has a benzoic acid core, with two methoxy groups (-OCH3) and one chloro group (-Cl) attached to the benzene ring, and an ethyl ester group (-COOC2H5) attached to the carboxylic acid group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring core with two methoxy groups, one chloro group, and a carboxylic acid ethyl ester group attached. The exact positions of these groups on the benzene ring would depend on the specific isomer of the compound .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis under both acidic and basic conditions. The presence of the chloro and methoxy groups may also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the nonpolar benzene ring could give the compound both polar and nonpolar characteristics .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields such as pharmaceuticals, materials science, or chemical synthesis .

properties

IUPAC Name

ethyl 2-chloro-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBRCEMWMQUPAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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